molecular formula C7H7ClOS B1321596 2,5-Dimethylthiophene-3-carbonyl chloride CAS No. 57248-13-2

2,5-Dimethylthiophene-3-carbonyl chloride

Cat. No.: B1321596
CAS No.: 57248-13-2
M. Wt: 174.65 g/mol
InChI Key: QWQVQKIVNYYIFN-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene-3-carbonyl chloride is an organic compound with the molecular formula C7H7ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its versatility in various chemical reactions and its applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylthiophene-3-carbonyl chloride typically involves the chlorination of 2,5-dimethylthiophene-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylthiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

2,5-Dimethylthiophene-3-carbonyl chloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,5-Dimethylthiophene-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The thiophene ring can also participate in electrophilic aromatic substitution reactions, further expanding its chemical versatility .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both methyl groups and the acyl chloride functionality makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dimethylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQVQKIVNYYIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615342
Record name 2,5-Dimethylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57248-13-2
Record name 2,5-Dimethylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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